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Compound of Interest

Compound Name: 2-Chlorobenzo[c]cinnoline

Cat. No.: B100858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of 2-
Chlorobenzo[c]cinnoline (CAS No. 18591-94-1). Despite a comprehensive search of

scientific literature and chemical databases, specific experimental spectroscopic data (NMR,

IR, MS) for 2-Chlorobenzo[c]cinnoline is not publicly available at this time.

To provide a valuable resource for researchers, this document instead presents the detailed

spectroscopic data for the parent compound, Benzo[c]cinnoline (CAS No. 230-17-1). This

information serves as a crucial reference point, allowing for comparative analysis and

prediction of the spectral characteristics of its chlorinated derivative. Furthermore, this guide

outlines standardized experimental protocols for acquiring such spectroscopic data and

includes a generalized workflow for chemical synthesis and characterization.
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Property Value Source

Compound Name 2-Chlorobenzo[c]cinnoline -

CAS Number 18591-94-1 [1][2]

Molecular Formula C₁₂H₇ClN₂ [1]

Molecular Weight 214.65 g/mol [1]

Structure alt text

Spectroscopic Data of Benzo[c]cinnoline (Parent
Compound)
The following sections detail the experimental spectroscopic data for Benzo[c]cinnoline, the

direct structural analogue of the target compound. These values provide a baseline for

researchers to estimate the spectral properties of 2-Chlorobenzo[c]cinnoline, where the

primary differences will arise from the electronic and steric effects of the chlorine substituent on

the aromatic system.

Table 2: ¹H NMR Spectral Data of Benzo[c]cinnoline

Chemical Shift (δ) ppm Multiplicity Assignment

8.65 - 8.55 m H-1, H-10

8.45 - 8.35 m H-4, H-7

7.85 - 7.70 m H-2, H-3, H-8, H-9

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The introduction of a

chlorine atom at the C-2 position would be expected to shift the signals of adjacent protons (H-

1, H-3) downfield and alter the coupling patterns.

Table 3: ¹³C NMR Spectral Data of Benzo[c]cinnoline[3]
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Chemical Shift (δ) ppm Assignment

149.5 C-10a, C-10b

131.0 C-4, C-7

130.1 C-2, C-9

129.2 C-1, C-10

128.0 C-3, C-8

122.5 C-4a, C-6a

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The chlorine at C-2 would

induce a significant downfield shift for C-2 (ipso-carbon) and affect the chemical shifts of the

ortho (C-1, C-3) and para (C-4a) carbons.

The mass spectrum of Benzo[c]cinnoline is characterized by a prominent molecular ion peak.

[4][5]

Table 4: Mass Spectrometry Data for Benzo[c]cinnoline (Electron Ionization)[4][5]

m/z Relative Intensity (%) Assignment

180.07 ~91 [M]⁺ (Molecular Ion)

152.06 100 [M - N₂]⁺

151.06 ~35 [M - N₂ - H]⁺

126.05 ~16 Fragmentation ion

Note: For 2-Chlorobenzo[c]cinnoline, the molecular ion [M]⁺ would appear at m/z 214 and

would exhibit a characteristic isotopic pattern ([M+2]⁺) with an intensity of approximately one-

third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.

Table 5: Key IR Absorptions for Benzo[c]cinnoline[4]
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)

1600 - 1450 Strong C=C stretching (aromatic ring)

1450 - 1300 Medium N=N stretching

900 - 675 Strong
C-H out-of-plane bending

(aromatic)

Note: For 2-Chlorobenzo[c]cinnoline, an additional strong absorption band would be

expected in the 1100-1000 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid, synthesized

aromatic compound like 2-Chlorobenzo[c]cinnoline.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. A total of 16-32 scans are averaged.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater

number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced

internally to the residual solvent peak or an internal standard (e.g., TMS).

Sample Introduction: Introduce a small quantity (~1 mg) of the solid sample into the mass

spectrometer, typically via a direct insertion probe.
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Ionization: Volatilize the sample by heating the probe under high vacuum. Bombard the

resulting gas-phase molecules with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum, plotting relative abundance

against m/z.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium).

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

An infrared beam is passed through the ATR crystal, and the evanescent wave that

penetrates the sample is measured.

Spectrum Generation: Record the interferogram and perform a Fourier transform to generate

the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded

and subtracted from the sample spectrum to remove contributions from atmospheric CO₂

and H₂O.

Visualization of Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent

spectroscopic characterization of a target compound such as 2-Chlorobenzo[c]cinnoline.
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Caption: Generalized workflow for synthesis and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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